N-(4-aminophenyl)-2-chloro-4,5-difluorobenzamide
Description
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Properties
IUPAC Name |
N-(4-aminophenyl)-2-chloro-4,5-difluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF2N2O/c14-10-6-12(16)11(15)5-9(10)13(19)18-8-3-1-7(17)2-4-8/h1-6H,17H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIQWOGJGKJGDSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)NC(=O)C2=CC(=C(C=C2Cl)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-aminophenyl)-2-chloro-4,5-difluorobenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Overview of Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly against various cancer cell lines and viral infections. Its structural characteristics, including the presence of amino and halogen substituents, contribute to its interaction with biological targets.
Anticancer Activity
Several studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. The compound's mechanism of action appears to involve:
- Inhibition of cell proliferation : Studies demonstrate that this compound can inhibit the growth of various cancer cell lines, including breast (MCF-7), liver (HepG2), and cervical (HeLa) cancer cells.
- Induction of apoptosis : The compound activates caspase pathways leading to programmed cell death. This was evidenced by increased levels of cleaved caspase-3 in treated cells .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Targeting Enzymatic Pathways : The compound may inhibit enzymes involved in DNA replication and repair processes, thereby disrupting cancer cell proliferation.
- Binding Affinity : The chloro and difluoro groups enhance the binding affinity to target proteins, which may include receptors or enzymes critical for tumor growth.
Case Studies
- Antiviral Activity : A study reported that derivatives similar to this compound exhibited potent antiviral activity against human adenovirus (HAdV). Compounds showed sub-micromolar potency with selectivity indexes greater than 100 compared to standard antiviral agents .
- Cytotoxicity Assessment : In vitro cytotoxicity assays indicated that the compound has a low cytotoxic profile with an IC50 value ranging from 0.27 μM to 156.8 μM depending on the specific derivative tested against different cancer cell lines .
Data Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
